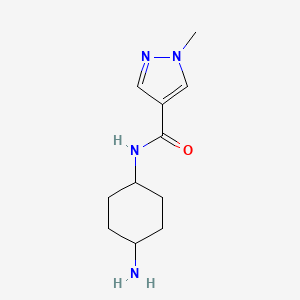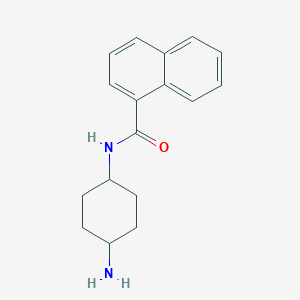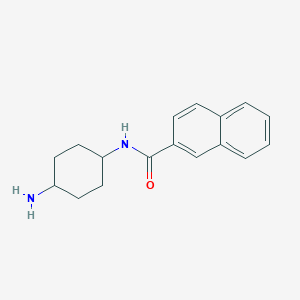
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as FM-Pyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has a pyrazole group attached to it, which makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatographic techniques. However, the limitations of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One potential direction is the further investigation of its mechanism of action and its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop more efficient synthesis methods. Finally, the development of new derivatives of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline may lead to the discovery of new compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 3-fluoro-4-methoxyaniline with pyrazole-5-carboxaldehyde in the presence of a base. This reaction results in the formation of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has anticancer properties and can inhibit the growth of various cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-16-11-3-2-8(6-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNDLKGSPDRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-3-fluoro-4-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)








![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

